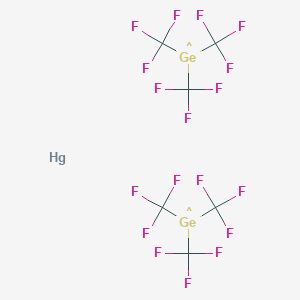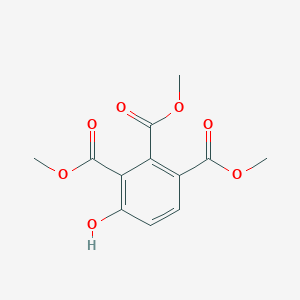
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzene, featuring three carboxylate groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate typically involves multi-component reactions. One notable method is the one-pot reaction of dimethyl acetylenedicarboxylate and malononitrile in the presence of catalysts such as triphenylphosphine and p-toluenesulfonic acid. This reaction is carried out under mild conditions and results in the formation of a fully substituted phenol with bright fluorescence properties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylate groups can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl benzene-1,2,4-tricarboxylate: Similar structure but lacks the hydroxyl group.
Dimethyl terephthalate: Contains two carboxylate groups and is used in polymer production.
Isophthalic acid: Another benzene derivative with carboxylate groups but different substitution pattern.
Uniqueness
Its fluorescent properties also make it valuable in optoelectronic applications .
Eigenschaften
CAS-Nummer |
81931-48-8 |
|---|---|
Molekularformel |
C12H12O7 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H12O7/c1-17-10(14)6-4-5-7(13)9(12(16)19-3)8(6)11(15)18-2/h4-5,13H,1-3H3 |
InChI-Schlüssel |
RLAQYWQGVIWVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)O)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


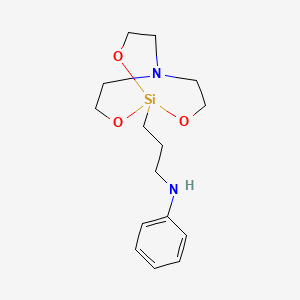
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
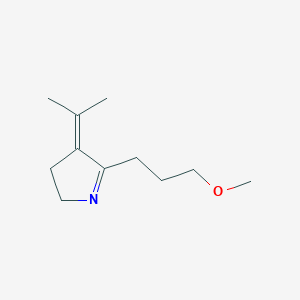
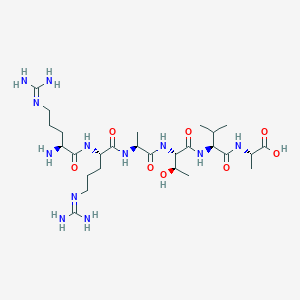
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

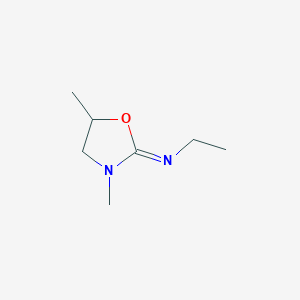
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

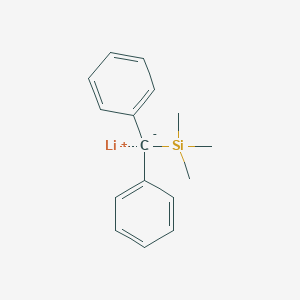

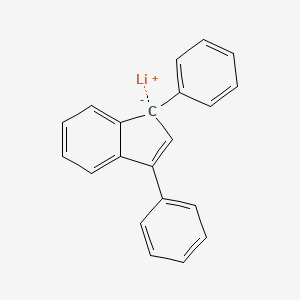
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
